molecular formula C18H23N3O2S B1405587 Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate CAS No. 1785761-27-4

Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate

Cat. No.: B1405587
CAS No.: 1785761-27-4
M. Wt: 345.5 g/mol
InChI Key: NYNIBOUKVXPVBR-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate is a complex organic compound with a molecular formula of C18H23N3O2S. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a thiophene ring, making it a unique structure in organic chemistry. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine and thiophene rings, and the final tert-butyl esterification. Common synthetic routes include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyrimidine and Thiophene Rings: These rings are often introduced through nucleophilic substitution reactions.

    Tert-butyl Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a pyrimidine ring, and a thiophene ring. This structure provides distinctive chemical properties that are not found in other similar compounds, making it valuable for specific research applications.

Biological Activity

Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate is a complex organic compound with the molecular formula C18H23N3O2SC_{18}H_{23}N_{3}O_{2}S and a molar mass of 345.46 g/mol. This compound features a unique structural combination of a piperidine ring, a pyrimidine ring, and a thiophene ring, which contributes to its distinctive chemical properties and potential biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects. The exact pathways and mechanisms are still under investigation but are crucial for understanding its therapeutic potential.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit significant pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. For instance, pyrimidine derivatives have shown notable anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is relevant in inflammatory conditions .

Case Studies

  • Anti-inflammatory Effects :
    • A study demonstrated that certain pyrimidine derivatives effectively suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . While specific data on this compound is limited, its structural similarity suggests potential for similar activity.
  • Anticancer Activity :
    • Compounds with pyrimidine structures have been evaluated for their anticancer properties. For instance, research on pyrimidine-triazole hybrids indicated effective targeting of estrogen receptors in breast cancer cells, leading to reduced cell proliferation . This highlights the relevance of exploring this compound in cancer research.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be influenced by various structural modifications:

Modification Effect on Activity
Substitution on the thiopheneAlters receptor binding affinity
Variation in piperidine ringModifies enzymatic inhibition potency
Changes in carboxylate groupAffects solubility and bioavailability

Understanding these relationships is critical for optimizing the compound's efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including piperidine formation, pyrimidine and thiophene introduction via nucleophilic substitution, and final tert-butyl esterification. These methods ensure high yields and purity necessary for biological testing.

In Vitro Studies

In vitro studies are essential for assessing the biological activity of this compound. Preliminary assays should focus on:

  • Enzyme Inhibition : Evaluating the inhibition of COX enzymes.
  • Cell Proliferation : Utilizing MTT assays to assess cytotoxicity against cancer cell lines.

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Investigating the therapeutic effects in animal models.
  • Toxicology Studies : Assessing safety profiles to determine potential clinical applications.
  • Mechanistic Studies : Elucidating the precise molecular interactions at play.

Properties

IUPAC Name

tert-butyl 3-(4-thiophen-2-ylpyrimidin-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-10-4-6-13(12-21)16-19-9-8-14(20-16)15-7-5-11-24-15/h5,7-9,11,13H,4,6,10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNIBOUKVXPVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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